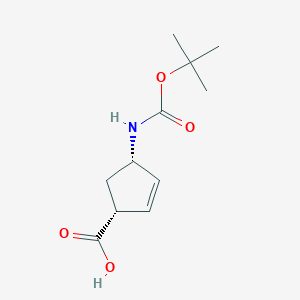
2-Amino-2-(4-methylphenyl)ethanol
Übersicht
Beschreibung
2-Amino-2-(4-methylphenyl)ethanol is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(4-methylphenyl)ethanol consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The structure includes an amino group (-NH2) and a hydroxyl group (-OH), which are attached to a carbon atom that is also attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis
2-Amino-2-(4-methylphenyl)ethanol has a density of 1.1±0.1 g/cm3 . Its boiling point is 287.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 46.9±0.3 cm3 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Azo Dye Derivatives
- Application Summary : “2-Amino-2-(4-methylphenyl)ethanol” is used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds. These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Results or Outcomes : The azo dyes dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine (103) and 4-(benzothiazol-2-ylazo)-3-phenyl-2 H-isoxazol-5-one (104) exhibited significant anti-inflammation activity against MMP-2 and MMP-9 .
2. Synthesis of 2-Amino-4H-Chromenes
- Application Summary : “2-Amino-2-(4-methylphenyl)ethanol” is used in the synthesis of 2-Amino-4H-chromenes. These compounds have attracted much attention for their medicinal and biological activities, such as antimalarial, anti-HIV, antifungal, antimicrobial, antitumor, antioxidant, antileishmanial, anti-inflammatory, hypotensive, and inhibitors properties .
3. Gas Stream Scrubbing
- Application Summary : Ethanolamine, a compound similar to “2-Amino-2-(4-methylphenyl)ethanol”, is used in gas stream scrubbing. It is used to remove carbon dioxide (CO2) and hydrogen sulfide (H2S) from natural gas streams and refinery gas streams .
- Methods of Application : The gas stream is passed through a solution of ethanolamine. The CO2 and H2S react with the ethanolamine to form a stable salt, which can be removed from the gas stream .
- Results or Outcomes : The result is a cleaner gas stream, with significantly reduced levels of CO2 and H2S .
4. pH-Control Amine
- Application Summary : Ethanolamine, a compound similar to “2-Amino-2-(4-methylphenyl)ethanol”, is used as a pH-control amine. It is used to control the pH of various industrial processes .
- Methods of Application : Ethanolamine is added to the process in a controlled manner to adjust the pH to the desired level .
- Results or Outcomes : The result is a process that operates at the optimal pH, improving efficiency and product quality .
5. Component in the Formation of Cellular Membranes
- Application Summary : Ethanolamine, a compound similar to “2-Amino-2-(4-methylphenyl)ethanol”, is a component in the formation of cellular membranes and is thus a molecular building block for life .
- Methods of Application : Ethanolamine is present in the water-soluble “heads” of phospholipids, which form all known cell membranes .
- Results or Outcomes : The result is the formation of cellular membranes, which are essential for the structure and function of cells .
6. Precursor of Glycine
- Application Summary : Ethanolamine, a compound similar to “2-Amino-2-(4-methylphenyl)ethanol”, could be a direct precursor of glycine, the simplest amino acid, which has been detected in the comet 67P/Churyumov–Gerasimenko .
- Methods of Application : Ethanolamine has been discovered in a molecular cloud in the interstellar medium, specifically in a complex in the Milky Way’s Galactic Center .
- Results or Outcomes : The results indicate that ethanolamine forms efficiently in space and, if delivered onto early Earth, could have contributed to the assembling and early evolution of primitive membranes .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEURNIHEPFUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-methylphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)










